molecular formula C21H21FN6O B2734134 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396873-61-2

2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2734134
CAS No.: 1396873-61-2
M. Wt: 392.438
InChI Key: XVTQFMWODLQLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN6OC_{21}H_{21}FN_{6}O with a molecular weight of approximately 392.438 g/mol. The compound features a fluorinated phenyl group and a piperazine moiety, which are often associated with enhanced biological activity.

PropertyValue
Molecular FormulaC21H21FN6O
Molecular Weight392.438 g/mol
Purity≥95%
LogP1.2728
Polar Surface Area74.647 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the piperazine ring and subsequent coupling with pyrimidine derivatives. The detailed synthetic route can be represented as follows:

  • Formation of Piperazine Derivative : The reaction of pyridine derivatives with piperazine.
  • Coupling Reaction : The acetamide group is introduced through acylation.
  • Purification : The final product is purified using chromatography techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound's mechanism of action appears to involve inhibition of bacterial topoisomerases, similar to other piperazine derivatives, which disrupts DNA replication processes.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, thereby promoting programmed cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by MDPI evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections .
  • Case Study on Anticancer Properties : Research published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-20(29)26-18-14-24-21(25-15-18)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,14-15H,9-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQFMWODLQLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.